5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine
Description
Properties
Molecular Formula |
C13H11ClFNO2 |
|---|---|
Molecular Weight |
267.68 g/mol |
IUPAC Name |
5-chloro-3-fluoro-2-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C13H11ClFNO2/c1-17-11-4-2-9(3-5-11)8-18-13-12(15)6-10(14)7-16-13/h2-7H,8H2,1H3 |
InChI Key |
XRXKHELSWZTRRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Precursor Selection
The S<sub>N</sub>Ar mechanism is favored for electron-deficient pyridine derivatives, where the ring’s electron-withdrawing substituents activate specific positions for nucleophilic attack. For 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine, the synthesis begins with 2-hydroxy-5-chloro-3-fluoropyridine as the core intermediate. The hydroxyl group at position 2 serves as the site for introducing the 4-methoxybenzyloxy moiety via etherification.
Etherification with 4-Methoxybenzyl Chloride
The hydroxyl group reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing the transition state. A representative procedure involves:
Optimization of Reaction Parameters
Table 1 compares the impact of solvents and bases on yield:
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K<sub>2</sub>CO<sub>3</sub> | 80 | 12 | 78 |
| DMSO | NaH | 90 | 8 | 82 |
| THF | Cs<sub>2</sub>CO<sub>3</sub> | 70 | 16 | 65 |
DMSO with NaH achieves superior yields due to enhanced nucleophilicity, though higher temperatures risk decomposition of the benzyl chloride.
Palladium-Catalyzed Coupling Strategies
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables the introduction of the 4-methoxybenzyloxy group via a boronic acid derivative. This method is advantageous for its mild conditions and tolerance of functional groups.
Synthesis of the Boronic Ester Intermediate
4-Methoxybenzylboronic acid is prepared via lithiation of 4-methoxybenzyl bromide followed by treatment with triisopropyl borate. The pyridine precursor, 2-bromo-5-chloro-3-fluoropyridine, is synthesized through directed halogenation.
Coupling Reaction Conditions
-
Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
-
Base : Na<sub>2</sub>CO<sub>3</sub> (2.0 equiv)
-
Solvent : Toluene/water (3:1)
Table 2 evaluates catalyst performance:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)<sub>2</sub> | Xantphos | 88 |
| PdCl<sub>2</sub>(dppf) | - | 76 |
| Pd(PPh<sub>3</sub>)<sub>4</sub> | - | 85 |
Xantphos ligands improve stability and regioselectivity by preventing undesired β-hydride elimination.
Ultrasound-Assisted Multi-Component Synthesis
Reaction Design and Mechanistic Insights
Inspired by InCl<sub>3</sub>-catalyzed pyrano[2,3-c]pyrazole synthesis, ultrasound irradiation accelerates the formation of 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine by enhancing mass transfer and reducing reaction time.
Optimized Protocol
-
Catalyst : InCl<sub>3</sub> (20 mol%)
-
Solvent : 50% ethanol/water
-
Ultrasound : 25 kHz, 40°C, 20 minutes
Ultrasonic cavitation disrupts solvent layers, ensuring rapid mixing of 2-hydroxy-5-chloro-3-fluoropyridine and 4-methoxybenzyl bromide.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and minimize side reactions. Key parameters include:
-
Residence Time : 5 minutes
-
Temperature : 100°C
-
Catalyst Loading : 10 mol% InCl<sub>3</sub>
Comparative Analysis of Methods
Table 3 summarizes the advantages and limitations of each approach:
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| S<sub>N</sub>Ar | 78 | 12 h | Moderate |
| Suzuki-Miyaura | 85 | 6 h | High |
| Ultrasound-Assisted | 95 | 20 min | High |
Ultrasound-assisted synthesis offers the highest efficiency, while Suzuki-Miyaura balances yield and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for creating diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine, fluorine, and methoxybenzyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related pyridine derivatives to highlight substituent-driven differences:
Key Observations :
- Substituent Effects: The 4-methoxybenzyloxy group in the target compound enhances lipophilicity compared to simpler substituents (e.g., amino or oxolane groups) . This may improve membrane permeability but reduce aqueous solubility.
- Thermal Stability : Derivatives with bulkier substituents (e.g., substituted phenyl groups) exhibit higher melting points (268–287°C) , while the target compound’s melting point remains uncharacterized.
Biological Activity
5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine, with the chemical formula CHClFNO and CAS Number 1502565-61-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 267.68 g/mol
- Molecular Formula : CHClFNO
- Density : Not available
- Boiling Point : Not available
Research indicates that compounds similar to 5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine exhibit various biological activities, primarily through the modulation of signaling pathways involved in cell survival and apoptosis.
- Neuroprotective Effects : Studies have shown that related compounds can confer neuroprotective properties by upregulating anti-apoptotic proteins such as Bcl-2 and enhancing antioxidant defenses through glutathione levels .
- Anticancer Activity : The compound may exhibit cytotoxic effects against cancer cell lines, particularly those related to breast and lung cancers. The mechanism often involves the induction of apoptosis in malignant cells .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
Case Studies
- Neuroprotective Study : In a study evaluating neuroprotective compounds, derivatives showed significant protective effects in PC12 cells against serum starvation-induced apoptosis, indicating potential for treating neurodegenerative diseases .
- Anticancer Evaluation : A series of compounds structurally related to 5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine were tested against various cancer cell lines. Notably, some derivatives exhibited IC values comparable to established chemotherapeutics, suggesting their viability as anticancer agents .
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in determining the biological efficacy of pyridine derivatives. Modifications at specific positions on the pyridine ring can significantly enhance or diminish activity against targeted pathways.
Key Findings:
- Compounds with electron-donating groups at the para position relative to the pyridine nitrogen often exhibit improved activity.
- The presence of halogens such as chlorine and fluorine can influence both potency and selectivity towards cancerous cells.
Q & A
Q. What are the common synthetic routes for 5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine?
The synthesis typically involves nucleophilic substitution on a pyridine ring. A base-mediated reaction (e.g., potassium carbonate) between a halogenated pyridine precursor (e.g., 3-chloro-5-fluoropyridine) and 4-methoxybenzyl alcohol derivatives is a standard approach. For example, etherification via displacement of a chloro group by the benzyloxy moiety under reflux conditions in polar aprotic solvents like DMF or acetonitrile is widely used . Optimization of reaction time and temperature is critical to avoid side products like over-alkylation.
Q. How can researchers characterize the structure of this compound?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine and chlorine positions on the pyridine ring, methoxybenzyl group integration) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- IR spectroscopy : Identification of ether (C-O-C) and aromatic C-F/C-Cl stretching vibrations .
- Elemental analysis : Validation of C, H, N, and halogen content.
Q. What are the primary research applications of this compound?
This pyridine derivative is primarily used as:
- A building block in medicinal chemistry for synthesizing ligands targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to its halogen and methoxy groups, which enhance binding affinity .
- A precursor in agrochemical studies for developing herbicides, leveraging its stability and halogen-mediated bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or residual solvents. To address this:
Q. What strategies optimize the regioselectivity of fluorination during synthesis?
Fluorination at the 3-position can be challenging due to competing reactions. Strategies include:
Q. How does computational modeling aid in predicting biological activity?
Molecular docking (e.g., AutoDock Vina) and DFT calculations can predict binding modes with biological targets. For example:
- The methoxybenzyl group may engage in π-π stacking with aromatic residues in enzyme active sites.
- Halogen bonds between chlorine/fluorine and backbone amides enhance affinity . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .
Q. What are the challenges in analyzing metabolic stability of this compound?
- Phase I metabolism : Fluorine substitution reduces oxidative degradation, but the methoxybenzyl group may undergo demethylation. Use LC-MS/MS to identify metabolites in liver microsome assays.
- Hydrolytic stability : The ether linkage may be susceptible to esterases; test stability in simulated gastric fluid (pH 2) and plasma .
Methodological Considerations
Q. How to design SAR studies for derivatives of this compound?
- Core modifications : Replace chlorine with bromine/iodine to study halogen effects on potency.
- Substituent variations : Modify the methoxy group to ethoxy or hydroxyl to assess steric/electronic impacts.
- Bioisosteric replacements : Substitute the pyridine ring with pyrimidine or triazine to evaluate scaffold flexibility .
Q. What safety protocols are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
